7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound characterized by the presence of a thiazole ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
Thiazolo[4,5-d]pyrimidine derivatives, a class to which this compound belongs, are generally considered potential therapeutic agents, particularly in the development of anticancer drugs .
Mode of Action
It is known that thiazolo[4,5-d]pyrimidine derivatives can interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Thiazolo[4,5-d]pyrimidine derivatives are known to influence a variety of cellular processes, potentially affecting multiple pathways .
Result of Action
Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their potential anticancer activity .
Action Environment
The properties of similar compounds suggest that factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chlorinated pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminated derivative, while oxidation might introduce additional functional groups such as hydroxyl or carbonyl groups .
Scientific Research Applications
7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Antimicrobial Activity: The compound and its derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens.
Comparison with Similar Compounds
7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine: This compound shares a similar core structure but with a phenyl group, which may influence its biological activity.
7-Oxo-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: Another derivative with a thioxo group, showing potential anticancer activity.
Uniqueness: 7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which can enhance its lipophilicity and stability. These features contribute to its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3S/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBXPRWWDIQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934497-36-5 |
Source
|
Record name | 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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